2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one
Description
Propriétés
IUPAC Name |
2-[(1-methylsulfonylpiperidin-4-yl)methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-24(22,23)19-11-9-14(10-12-19)13-20-17(21)8-7-16(18-20)15-5-3-2-4-6-15/h2-8,14H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKZBHPANVIRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common route includes the formation of the piperidine ring followed by the introduction of the methanesulfonyl group. The dihydropyridazinone core is then constructed through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to produce large quantities of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the piperidine or dihydropyridazinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Applications De Recherche Scientifique
2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Core Heterocyclic Ring Variations
2-{[(2-Methylprop-2-en-1-yl)oxy]methyl}-6-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
Molecular Formula : C₁₄H₁₅N₃O₃
Molecular Weight : 273.29 g/mol
- Structural Differences: Replaces the dihydropyridazinone core with a 1,2,4-triazine-3,5-dione ring. Substituents: A (2-methylpropenyloxy)methyl group at position 2 and phenyl at position 6.
- Crystallographic Data :
- Space group: P1
- Unit cell parameters:
- a = 4.6162 Å, b = 11.7896 Å, c = 12.5769 Å
- Angles: α = 81.588°, β = 85.836°, γ = 87.245°
- Hydrogen Bonding : Forms centrosymmetric dimers via N–H···O interactions .
However, the absence of a sulfonyl group reduces its polarity relative to the target compound.
Functional Group and Substituent Variations
2-(3-Fluorophenyl)-5-{[1-(3-fluorophenyl)-5-(3-hydroxypropoxy)-6-oxo-1,6-dihydropyridazin-4-yl] disulfide}-4-(3-hydroxypropoxy)-2,3-dihydropyridazin-3-one
Molecular Formula : C₂₆H₂₄F₂N₄O₆S₂
Molecular Weight : 590.63 g/mol
- Structural Differences: Retains the dihydropyridazinone core but introduces disulfide linkages and 3-fluorophenyl groups. Additional substituents: Two 3-hydroxypropoxy groups.
- Key Features :
Comparison :
The disulfide-containing analog has a significantly higher molecular weight and complexity. Its fluorophenyl groups and disulfide bonds suggest distinct pharmacokinetic profiles compared to the target compound’s mesyl-piperidine substituent.
Pyrrolidine-Based Analog
2-Ethoxy-1-[3-(pyrazin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
Molecular Formula : C₁₂H₁₇N₃O₃
Molecular Weight : 251.28 g/mol
- Structural Differences: Pyrrolidine core instead of dihydropyridazinone. Substituents: Ethoxy and pyrazinyloxy groups.
- Key Features :
- Ether and ketone functionalities dominate its reactivity.
Comparison :
The absence of a fused aromatic ring system reduces opportunities for π-π stacking. The lower molecular weight and simpler substituents suggest reduced steric hindrance compared to the target compound.
Comparative Data Tables
Table 1: Structural and Molecular Comparison
Research Implications
- Target Compound : The mesyl-piperidine group may improve solubility and target engagement in medicinal chemistry contexts.
- Triazine Analog : Near-planar structure could enhance crystallinity, as evidenced by its well-defined hydrogen-bonded dimers .
- Disulfide Analog : Redox-sensitive design may be advantageous in prodrug or targeted delivery systems .
Activité Biologique
The compound 2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cell lines, and relevant case studies.
- Molecular Formula : C15H15N3O3S
- Molecular Weight : 289.35 g/mol
- CAS Number : 221615-75-4
The biological activity of this compound is primarily linked to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting these kinases, the compound can effectively induce cell cycle arrest and apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of CDKs : The compound has been shown to selectively inhibit CDK1, CDK2, and CDK4, which are often overexpressed in various cancers. This inhibition leads to disrupted cell cycle progression and ultimately triggers programmed cell death (apoptosis) in tumor cells .
- Induction of Apoptosis : Studies indicate that the compound promotes apoptosis through mitochondrial pathways and by activating caspases, which are essential for the execution of apoptosis .
Biological Activity Data
The biological activity of 2-[(1-methanesulfonylpiperidin-4-yl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one has been evaluated across several cancer cell lines. The following table summarizes its antiproliferative effects:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon Cancer) | 0.08 | CDK inhibition |
| M21 (Skin Melanoma) | 0.10 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 0.05 | Cell cycle arrest |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in preclinical models:
- In Vitro Studies : In a study examining the effects on human cancer cell lines, the compound demonstrated significant growth inhibition at nanomolar concentrations across multiple tumor types. The results indicated a strong correlation between CDK inhibition and reduced viability in treated cells .
- Chick Chorioallantoic Membrane Assays : The compound was tested in chick chorioallantoic membrane assays, where it effectively blocked angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 (CA-4). This suggests its potential as an antiangiogenic agent .
- Toxicity Assessment : Importantly, the compound exhibited low toxicity towards normal cells while maintaining high efficacy against cancerous cells, making it a promising candidate for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
